Silane, [2-(cyclohexenyl)ethyl]triethoxy-
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Overview
Description
Silane, [2-(cyclohexenyl)ethyl]triethoxy- is an organosilicon compound with the chemical formula C14H28O3Si. This compound is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further bonded to a silicon atom that is triethoxylated. It is a colorless liquid with a density of 0.948 g/mL at 20°C and a refractive index of 1.444 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [2-(cyclohexenyl)ethyl]triethoxy- typically involves the hydrosilylation of a cyclohexenyl-ethyl compound with triethoxysilane. This reaction is catalyzed by a platinum-based catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{Cyclohexenyl-ethyl compound} + \text{Triethoxysilane} \xrightarrow{\text{Pt catalyst}} \text{Silane, [2-(cyclohexenyl)ethyl]triethoxy-} ]
Industrial Production Methods
In industrial settings, the production of Silane, [2-(cyclohexenyl)ethyl]triethoxy- involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalyst systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, [2-(cyclohexenyl)ethyl]triethoxy- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of moisture or under acidic/basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Involves reagents like halides, amines, or alcohols under appropriate conditions.
Major Products
Hydrolysis: Produces silanols and ethanol.
Oxidation: Forms siloxanes.
Substitution: Yields various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, [2-(cyclohexenyl)ethyl]triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of Silane, [2-(cyclohexenyl)ethyl]triethoxy- involves the formation of silanol groups upon hydrolysis. These silanol groups can further condense to form siloxane bonds, leading to the formation of a stable network. This network formation is crucial for its applications in coatings and adhesives, where strong interfacial bonding is required.
Comparison with Similar Compounds
Similar Compounds
Triethoxysilane: A simpler analog with the formula HSi(OC2H5)3, used in similar applications but lacks the cyclohexenyl group.
Trimethoxysilane: Another analog with methoxy groups instead of ethoxy groups, used in the production of silane coupling agents.
Uniqueness
Silane, [2-(cyclohexenyl)ethyl]triethoxy- is unique due to the presence of the cyclohexenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring enhanced mechanical strength and chemical resistance.
Properties
CAS No. |
890090-67-2 |
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Molecular Formula |
C14H28O3Si |
Molecular Weight |
272.45 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h10H,4-9,11-13H2,1-3H3 |
InChI Key |
MLXMQBGBMIFRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1=CCCCC1)(OCC)OCC |
Origin of Product |
United States |
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